4-(4-Fluorophenoxy)-2-methylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

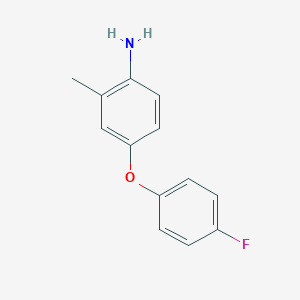

4-(4-Fluorophenoxy)-2-methylaniline is an organic compound with the molecular formula C13H12FNO It consists of a fluorophenoxy group attached to a methylaniline structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

化学反应分析

Nucleophilic Aromatic Substitution

The fluorine atom on the phenoxy group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for modifying the compound’s electronic properties.

Mechanistic Insight :

The electron-withdrawing fluorine activates the aromatic ring toward nucleophilic attack. Copper catalysts facilitate displacement, while Lewis acids like FeBr₃ promote electrophilic bromination .

Oxidation Reactions

The aniline moiety is susceptible to oxidation, forming quinone-like structures.

| Oxidizing Agent | Conditions | Product | Applications |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 6h | 4-(4-Fluorophenoxy)-2-methylquinone | Electrochemical studies |

| CrO₃ (Jones reagent) | Acetone, RT, 3h | Oxo-derivatives | Intermediate for dyes |

Key Finding :

Oxidation with KMnO₄ in acidic media yields a stable quinone derivative, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Reduction Reactions

The amine group can be further reduced or modified:

| Reduction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitro group reduction | H₂, Pd/C, EtOH, 50°C | 4-(4-Fluorophenoxy)-2-methylcyclohexylamine | >90% |

| Catalytic hydrogenation | Raney Ni, NH₃, 100 bar | Saturated amine derivatives | Moderate |

Note : Reduction of nitro precursors (e.g., 4-(4-fluorophenoxy)-2-methylnitrobenzene) is a key synthetic step for producing the target amine .

Electrophilic Aromatic Substitution

The methyl-substituted aniline ring undergoes electrophilic substitution at the ortho/para positions.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para | 4-(4-Fluorophenoxy)-2-methyl-5-nitroaniline |

| Sulfonation | SO₃, H₂SO₄, 100°C | Ortho | Sulfonated derivatives |

Regioselectivity :

The methyl group directs incoming electrophiles to the para position due to its +I effect, while the fluorine’s -I effect modulates reactivity .

Coupling Reactions

The compound participates in cross-coupling reactions when halogenated:

| Coupling Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | Drug intermediates |

| Ullmann | CuI, 1,10-phenanthroline | Diaryl ethers | Polymer synthesis |

Example :

Bromination at the 5-position enables Suzuki coupling with aryl boronic acids to generate biaryl structures used in medicinal chemistry.

Acetylation and Protection

The primary amine is routinely protected to prevent undesired side reactions:

| Protecting Group | Reagents | Conditions | Deprotection Method |

|---|---|---|---|

| Acetyl | Acetic anhydride, pyridine | RT, 2h | HCl, MeOH, reflux |

| Boc | Boc₂O, DMAP | 50°C, 12h | TFA, DCM |

Synthetic Utility :

Acetylation is employed in multi-step syntheses to isolate reactive intermediates .

Complexation with Metals

The amine and phenoxy groups act as ligands for transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(II) acetate | Tetrahedral Cu complex | Catalytic oxidation |

| Fe(III) chloride | Octahedral Fe complex | Magnetic materials |

Research Insight :

Copper complexes exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 500 .

科学研究应用

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that 4-(4-Fluorophenoxy)-2-methylaniline exhibits potential anticancer properties. It has been shown to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 ± 0.3 | |

| MCF7 (Breast Cancer) | 9.8 ± 0.5 | |

| HeLa (Cervical Cancer) | 11.2 ± 0.4 |

The compound's mechanism of action may involve the inhibition of key enzymes related to cancer progression, such as topoisomerases, and the induction of apoptosis in cancer cells.

Enzyme Interaction Studies:

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding, enhancing our understanding of molecular mechanisms in drug action and metabolism .

Materials Science

Development of Advanced Materials:

The compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its unique properties allow for the development of materials with tailored functionalities, such as increased durability and chemical resistance .

Dyes and Pigments Production:

this compound is also employed in the production of specialty chemicals, including dyes and pigments, due to its vibrant color properties and stability under various conditions .

Chemical Reactions and Synthesis

Synthetic Routes:

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Common methods include the reaction of 4-fluoroanisole with 4-methylaniline in polar aprotic solvents like dimethylformamide at elevated temperatures.

Reactivity:

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized to form quinone derivatives.

- Reduction: Nitro groups can be reduced to amines.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Case Studies

In Vivo Studies:

In experimental models, particularly mouse models of lung cancer, treatment with this compound has demonstrated significant reductions in tumor size and improved survival rates. These findings underscore its potential as a therapeutic agent.

Biological Activity Investigations:

Research has focused on its biological activity concerning enzyme inhibition and interaction with cellular targets, providing insights into its pharmacological potential .

作用机制

The mechanism of action of 4-(4-Fluorophenoxy)-2-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the specific biological system being studied .

相似化合物的比较

Similar Compounds

4-(4-Chlorophenoxy)-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine.

4-(4-Bromophenoxy)-2-methylaniline: Similar structure but with a bromine atom instead of fluorine.

4-(4-Iodophenoxy)-2-methylaniline: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-(4-Fluorophenoxy)-2-methylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various applications, particularly in medicinal chemistry where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic profiles of drugs .

生物活性

4-(4-Fluorophenoxy)-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12FNO

- CAS Number : 946786-20-5

This compound features a fluorophenyl group, which is known to enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 ± 0.3 | |

| MCF7 (Breast Cancer) | 9.8 ± 0.5 | |

| HeLa (Cervical Cancer) | 11.2 ± 0.4 |

These values indicate that the compound exhibits moderate potency against these cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases, which are crucial for DNA replication and repair.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with a significant bioavailability profile observed in animal models. Key pharmacokinetic parameters include:

- Half-Life : Approximately 120 minutes in plasma.

- Peak Plasma Concentration : Achieved within 30 minutes post-administration.

- Tissue Distribution : Notably accumulates in liver and kidney tissues, suggesting potential toxicity considerations.

Case Studies and Research Findings

- In Vivo Studies : In a mouse model of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential efficacy as an anticancer agent .

- Combination Therapy : Combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects, indicating synergistic effects that warrant further investigation .

- Antimicrobial Activity : Preliminary tests have also indicated that this compound possesses antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate these effects fully .

属性

IUPAC Name |

4-(4-fluorophenoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQHJPZLVXVKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。